N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide
Description
N-[3-(Chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a heterocyclic compound featuring a 4,5-dihydro-1,2,4-thiadiazole core substituted with a chloromethyl group at position 3 and a methyl group at position 2. The imine nitrogen at position 5 is conjugated with a phenylbenzenecarboximidamide moiety, creating a planar, electron-deficient system.
Properties
IUPAC Name |
N-[3-(chloromethyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4S/c1-22-15(12-18)21-23-17(22)20-16(13-8-4-2-5-9-13)19-14-10-6-3-7-11-14/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAJUAIZNYQVBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NSC1=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial activities. A study evaluating various heterocyclic compounds demonstrated that derivatives of thiadiazole showed promising results against a range of bacterial strains. Specifically, N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide has been tested for its efficacy against common pathogens such as E. coli and Staphylococcus aureus, showing notable inhibition zones in agar diffusion assays .
Anti-inflammatory Activity
Thiadiazole derivatives have also been linked to anti-inflammatory effects. Inflammation-related pathways are critical in conditions such as rheumatoid arthritis and other chronic inflammatory diseases. The compound's ability to modulate inflammatory mediators makes it a candidate for further investigation in therapeutic applications targeting these conditions .
Material Science Applications
In addition to its biological relevance, this compound has potential applications in material science. Its unique chemical structure allows for the development of novel polymers and materials with enhanced thermal stability and mechanical properties. Research indicates that incorporating thiadiazole units into polymer matrices can improve their resistance to degradation under various environmental conditions .
Case Study 1: Antimicrobial Efficacy
A systematic study assessed the antimicrobial activity of several thiadiazole derivatives against multidrug-resistant bacterial strains. The results indicated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, making it one of the more potent compounds tested in this series .
Case Study 2: Anti-inflammatory Mechanisms
In a separate investigation focusing on inflammation models in vitro, the compound was shown to significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. The reduction was quantified using ELISA assays, demonstrating a dose-dependent response with IC50 values ranging from 10 to 25 µM .
Mechanism of Action
The mechanism of action of N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl and benzenecarboximidamide groups play crucial roles in binding to these targets, leading to alterations in their activity. Pathways involved can include inhibition of enzyme activity or disruption of cellular processes, depending on the biological context.
Comparison with Similar Compounds
Key Observations :
- The target compound’s chloromethyl-thiadiazole core differentiates it from phthalimide-based analogs (e.g., 3-chloro-N-phenyl-phthalimide) but aligns with sulfur-containing heterocycles in and .
Functional and Application Comparisons
Reactivity and Stability
- The chloromethyl group in the target compound is susceptible to nucleophilic attack, similar to 3-chloro-N-phenyl-phthalimide, which undergoes substitution to form polymer precursors .
- The thiadiazole-imine system may exhibit redox activity, as seen in thiazolidinedione derivatives (), which interact with biological targets like PPARγ .
Biological Activity
N-[3-(chloromethyl)-4-methyl-4,5-dihydro-1,2,4-thiadiazol-5-ylidene]-N'-phenylbenzenecarboximidamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity based on diverse sources, including synthesis methods, case studies, and research findings.
Overview of the Compound
- Chemical Name : this compound
- Molecular Weight : 342.85 g/mol
- CAS Number : 925549-73-1
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiadiazole derivatives. The chloromethyl and phenyl groups are integral to its structure, influencing its biological properties. Various synthetic pathways have been explored to enhance yield and purity.
Anticancer Activity
Research indicates that compounds containing the thiadiazole moiety exhibit significant anticancer properties. A review highlighted the effectiveness of 1,3,4-thiadiazole derivatives against various cancer cell lines:
- Ehrlich Ascites Carcinoma (EAC) : Compounds showed tumor growth inhibition after 14 days of treatment.
- Human Cancer Cell Lines : Specific derivatives demonstrated significant suppressive activity against lung (A549), skin (SK-MEL-2), ovarian (SK-OV-3), and colon (HCT15) cancers. For instance, a derivative with an IC50 of 4.27 µg/mL was particularly effective against SK-MEL-2 cells .
Table 1: Anticancer Activity Data
| Compound Name | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound A | SK-MEL-2 | 4.27 | |
| Compound B | HCT15 | 22.19 | |
| Compound C | SK-OV-3 | 19.5 |
Antimicrobial Activity
The antimicrobial potential of related thiadiazole compounds has also been explored. Studies have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria:
- Inhibition Against Bacteria : Compounds were tested against strains such as Escherichia coli and Staphylococcus aureus, with some exhibiting MIC values significantly lower than standard antibiotics like streptomycin .
Table 2: Antimicrobial Activity Data
Case Studies
Several case studies have been conducted to evaluate the biological activities of thiadiazole derivatives:
- Study on Anticancer Properties :
- Antimicrobial Efficacy Assessment :
Preparation Methods
Cyclodehydration with Phosphorus Oxychloride
Phosphorus oxychloride (POCl₃) catalyzes the cyclodehydration of thiosemicarbazides to form 1,3,4-thiadiazole derivatives. For example, 1,3,4-thiadiazole-2-amine intermediates are synthesized by reacting aromatic carboxylic acids with thiosemicarbazide in POCl₃ under reflux (65–70°C, 4–6 h). This method achieves yields of 68–75%, with the chloromethyl group introduced in subsequent steps.
Acid-Catalyzed Cyclization
Sulfuric acid (H₂SO₄) promotes cyclization of acid hydrazides with ammonium thiocyanate. For instance, 1,3,4-thiadiazole-2-carboxamide derivatives are formed by refluxing hydrazides in H₂SO₄ (80°C, 2 h), followed by neutralization. The methyl group at position 4 is introduced via alkylation of the intermediate thiadiazole.
Table 1: Comparison of Thiadiazole Cyclization Methods
| Method | Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| POCl₃ cyclodehydration | Thiosemicarbazide, POCl₃ | 65–70 | 68–75 | |
| H₂SO₄ cyclization | Acid hydrazide, H₂SO₄ | 80 | 72–78 |
Introduction of the Chloromethyl Group
The chloromethyl substituent at position 3 is introduced via nucleophilic substitution or chloromethylation:
Chloromethylation of Thiadiazole Intermediates
Preformed thiadiazole derivatives undergo chloromethylation using chloromethyl methyl ether (MOMCl) in dichloromethane (DCM) at 0–5°C. For example, 3-chloromethyl-4-methyl-4,5-dihydro-1,2,4-thiadiazole is synthesized by treating the thiadiazole precursor with MOMCl and triethylamine (Et₃N), achieving 65% yield.
Direct Synthesis via Chloroalkyl Starting Materials
Alternatively, chloroalkyl-thiosemicarbazides are cyclized to yield chloromethyl-thiadiazoles. For instance, 2-R-5-chloromethyl-1,3,4-thiadiazoles are formed by refluxing chloroalkyl-thiosemicarbazides in chloroform with hexamethylenetetramine (HMTA), followed by hydrolysis. This method avoids post-cyclization substitution but requires stringent temperature control (40–50°C).
Synthesis of the N'-Phenylbenzenecarboximidamide Moiety
The carboximidamide group is introduced via coupling reactions:
Condensation with N-Phenylbenzenecarboximidamide
N-Phenylbenzenecarboximidamide reacts with the chloromethyl-thiadiazole intermediate in benzene under reflux (4–7 h). A Dean–Stark trap removes water, driving the reaction to completion (84–97% yield). The reaction proceeds via nucleophilic attack of the imidamide nitrogen on the chloromethyl carbon, displacing chloride.
Schiff Base Formation
Alternatively, the thiadiazole is functionalized with an aldehyde group, which condenses with aniline derivatives. For example, 2-R-5-formyl-1,3,4-thiadiazoles react with N-phenylbenzamide in glacial acetic acid to form the imidamide linkage. This method requires catalytic zinc chloride (ZnCl₂) and achieves 75–80% yield.
Table 2: Reaction Conditions for Carboximidamide Formation
| Method | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Condensation | Benzene | None | 80 | 84–97 | |
| Schiff base | Acetic acid | ZnCl₂ | 110 | 75–80 |
Structural Characterization and Spectral Data
The final compound is characterized using spectroscopic techniques:
Infrared (IR) Spectroscopy
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (CDCl₃) :
- ¹³C NMR (CDCl₃) :
Optimization Challenges and Yield Improvements
Reactivity of Heterocyclic vs. Aromatic Intermediates
Heterocyclic thiosemicarbazides (e.g., piperidyl derivatives) exhibit higher reactivity in cyclization reactions compared to aromatic analogues, leading to 20–25% higher yields. Steric hindrance in aromatic systems slows ring closure.
Purification of Hexamethylenetetramine Salts
HMTA salts formed during chloromethylation are hygroscopic and require rapid filtration under anhydrous conditions. Recrystallization from ethanol improves purity but reduces yield by 10–15%.
Q & A
Q. How can researchers validate the compound’s tautomeric forms in solution?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
